![molecular formula C38H64Cl4N4O6 B13796511 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride CAS No. 69019-71-2](/img/structure/B13796511.png)
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride is a complex organic compound derived from anthracene. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the substitution of anthracene at the 9,10-positions with diethylaminoethoxy groups. This can be achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as vanadium pentoxide (V2O5) can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Solvents such as DMF and dichloromethane (DCM) are often used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives and substituted anthracenes, which have applications in organic electronics and photophysical studies .
Wissenschaftliche Forschungsanwendungen
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of OLEDs and other organic electronic devices
Wirkmechanismus
The mechanism of action of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its ability to absorb light and undergo photophysical transitions. The compound’s molecular targets include various photoreceptors and chromophores, which it interacts with to produce fluorescence and other photophysical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photophysical studies.
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: Features broad light absorption and is used in solar energy applications
Uniqueness
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in organic electronics and photophysical research .
Eigenschaften
CAS-Nummer |
69019-71-2 |
|---|---|
Molekularformel |
C38H64Cl4N4O6 |
Molekulargewicht |
814.7 g/mol |
IUPAC-Name |
1,2,5,8-tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride |
InChI |
InChI=1S/C38H60N4O6.4ClH/c1-9-39(10-2)21-25-45-30-19-20-31(46-26-22-40(11-3)12-4)35-34(30)36(43)29-17-18-32(47-27-23-41(13-5)14-6)38(33(29)37(35)44)48-28-24-42(15-7)16-8;;;;/h17-20H,9-16,21-28H2,1-8H3;4*1H |
InChI-Schlüssel |
WMMZRTDBNLXOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=C(C2=O)C=CC(=C3OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




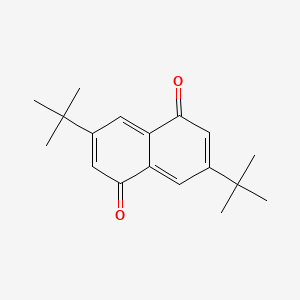
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)

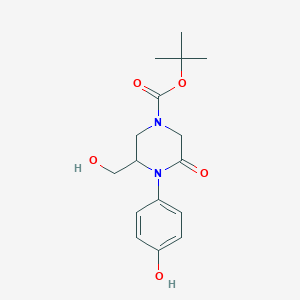
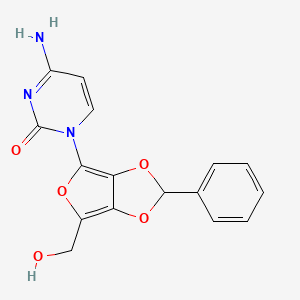
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
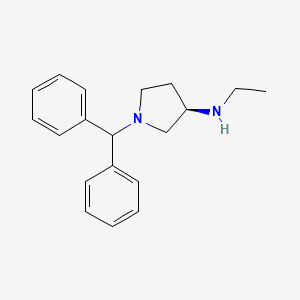

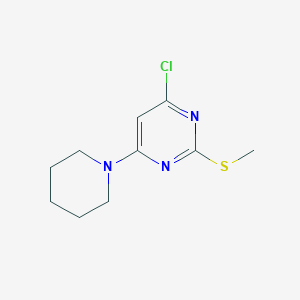
![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
